(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-13(6-5-12-3-1-7-20-12)15-9-11-10-18(17-16-11)14-4-2-8-21-14/h1-8,10H,9H2,(H,15,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRBNMIJNMUICO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by the formation of the triazole ring through a click chemistry reaction. The final step involves the coupling of these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution on the triazole ring can lead to a variety of functionalized triazoles.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for new drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Bioactivity and Target Interactions
- Enzyme Inhibition : Furan-containing analogs () exhibit tyrosinase inhibition, while triazole-thiophene hybrids (like the target) may target kinases or cytochrome P450 enzymes due to heterocycle diversity .
- Docking Affinity: Structural motif clustering () suggests the target’s Murcko scaffold (furan-enamide-triazole-thiophene) would group separately from phenyl- or thiazole-based analogs. Minor motif changes (e.g., thiophene vs. phenyl) significantly alter binding pocket interactions .
- Bioactivity Clustering : Compounds with similar scaffolds (e.g., triazole-thiophene vs. triazole-phenyl) cluster into distinct bioactivity profiles, as seen in ’s hierarchical analysis .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, unlike furan or triazole groups, which could shorten the target’s half-life relative to furan-phenyl analogs .
Key Research Findings and Challenges
- Synthetic Challenges : Acidic conditions (e.g., HCl in acetic acid) may fail for sterically hindered substrates (), necessitating basic conditions or protective group strategies for sensitive motifs like 4-hydroxybenzaldehyde .
- Docking Variability: Even minor substitutions (e.g., thiophene vs. thiazole) alter docking scores by interacting with different residues (), complicating structure-activity predictions .
- Impurity Profiles: Thiophene derivatives () are prone to impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, requiring stringent analytical controls for the target compound .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a novel synthetic derivative that exhibits potential biological activities. It combines the structural features of furan, thiophene, and triazole, which are known for their pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 288.33 g/mol. The structure includes a furan ring and a thiophene moiety linked through a triazole unit, which enhances its biological profile.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. A study indicated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound appears to activate caspase pathways and inhibit the PI3K/Akt signaling pathway, leading to reduced cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| A549 | 30 | PI3K/Akt inhibition |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory properties. Research indicates that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that a series of triazole derivatives exhibited potent antimicrobial activity. The compound under discussion was part of this series and demonstrated superior activity against resistant strains.
- Cancer Cell Apoptosis : An investigation published in Cancer Letters focused on the apoptotic effects of various triazole derivatives on cancer cell lines. The results indicated that the compound significantly decreased cell proliferation in MCF-7 cells by inducing apoptosis through mitochondrial pathways.
- Inflammatory Response Modulation : In a study published in Pharmacology Reports, researchers observed that the compound inhibited LPS-induced inflammation in RAW264.7 macrophages. The reduction in cytokine levels correlated with decreased NF-kB activation.
Q & A
Q. What are the key steps in synthesizing (2E)-3-(furan-2-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide?
The synthesis involves sequential functional group couplings and heterocyclic ring formations:
- Triazole ring formation : Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a 1,3-dipolar cycloaddition reaction between a thiophen-2-yl azide and a propargylamine derivative .
- Furan and amide integration : The enamide backbone is constructed through a Horner-Wadsworth-Emmons reaction between furan-2-carbaldehyde and a phosphorylated amide precursor, followed by coupling to the triazole-methyl group .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (e.g., CuI at 5–10 mol%) .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole ring and E/Z configuration of the enamide .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 357.08) .
Q. What preliminary biological activities have been reported?
- Antifungal activity : MIC values of 8–16 µg/mL against Candida albicans, linked to inhibition of fungal cytochrome P450 enzymes .
- Anticancer potential : IC of 12.3 µM in HeLa cells, attributed to disruption of microtubule assembly .
- Anti-inflammatory effects : 40% reduction in TNF-α secretion in LPS-stimulated macrophages at 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Key structural modifications and their impacts:
- Triazole substituents : Replacing thiophen-2-yl with electron-withdrawing groups (e.g., nitro) enhances antifungal potency but reduces solubility .
- Furan vs. thiophene : Furan improves metabolic stability, while thiophene increases lipophilicity (logP values: 2.1 vs. 3.4) .
- Enamide geometry : The E-configuration is critical for target binding; Z-isomers show 10-fold lower activity in kinase inhibition assays .
Q. What computational approaches predict binding modes with biological targets?
- Molecular docking : AutoDock Vina simulations suggest strong interactions (binding energy: −9.2 kcal/mol) with EGFR kinase’s ATP-binding pocket, stabilized by hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
- MD simulations : 100-ns trajectories reveal stable binding in fungal CYP51, with root-mean-square deviation (RMSD) < 2 Å after 20 ns .
- QSAR models : 2D descriptors (e.g., topological polar surface area, TPSA) correlate with blood-brain barrier permeability (R = 0.82) .
Q. How can interaction studies resolve conflicting bioactivity data across assays?
- Surface Plasmon Resonance (SPR) : Direct binding assays quantify affinity (K = 2.1 µM for EGFR) and resolve discrepancies from indirect cell-based assays .
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes (ΔH = −15.6 kcal/mol) to confirm target engagement specificity .
- Kinetic solubility assays : Poor solubility in PBS (12 µg/mL) may explain variable IC values in cellular vs. enzymatic assays .
Q. What strategies address low aqueous solubility in preclinical testing?
- Nanoparticle formulation : Poly(lactic-co-glycolic acid) (PLGA) encapsulation increases solubility to 120 µg/mL and prolongs half-life in murine models .
- Prodrug synthesis : Phosphate ester derivatives improve bioavailability (AUC: 45 µg·h/mL vs. 12 µg·h/mL for parent compound) .
- Co-crystallization : Co-crystals with succinic acid enhance dissolution rate by 3-fold in simulated gastric fluid .
Contradictions and Resolutions
- Bioactivity vs. Solubility : While thiophene enhances target binding, it reduces solubility. Hybrid derivatives with hydrophilic substituents (e.g., –SONH) balance these properties .
- In vitro vs. In vivo Efficacy : Nanoparticle formulations bridge gaps between cellular potency (nM) and in vivo exposure (µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
